

Structural Elucidation Guide: 1-Cyclopropyl-N-methylpiperidin-4-amine

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Compound of Interest

Compound Name: 1-cyclopropyl-N-methylpiperidin-4-amine

CAS No.: 1096334-18-7

Cat. No.: B2818368

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Distinguishing Regioisomers in Piperidine Therapeutics Executive Summary & The Structural Challenge

In the development of H3 receptor antagonists and GPCR ligands, the N-substituted piperidine scaffold is ubiquitous. However, the synthesis of **1-cyclopropyl-N-methylpiperidin-4-amine** (Target) often yields isobaric impurities or is confused with its inverse regioisomer, N-cyclopropyl-1-methylpiperidin-4-amine (Alternative).

Both compounds share the formula C

H

N

and a molecular weight of 154.25 g/mol. [1] Standard LC-MS (Low Res) cannot distinguish them. This guide compares the Standard QC Protocol (often insufficient) against a Definitive Structural Audit, providing the specific spectral markers required to validate the correct isomer.

Feature	Target Structure	Common Alternative (Regioisomer)
IUPAC Name	1-cyclopropyl-N-methylpiperidin-4-amine	N-cyclopropyl-1-methylpiperidin-4-amine
Ring Nitrogen (N1)	Cyclopropyl group	Methyl group
Exocyclic Nitrogen (N4)	Methyl group	Cyclopropyl group
CAS (Representative)	Not commonly indexed	387358-48-7
Validation Status	Requires 2D NMR / MS-MS	Often misidentified as Target

Comparative Validation Workflows

We compare two validation approaches. The Standard Protocol relies on retention time and mass, which leads to false positives due to the identical polarity and mass of the isomers. The Definitive Protocol utilizes nuclear magnetic resonance (NMR) connectivity to confirm substituent placement.

Workflow Visualization

The following diagram outlines the decision logic required to reject the Alternative isomer.



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Figure 1: Decision tree for distinguishing the target piperidine from its inverse regioisomer using NOESY correlations.

Detailed Experimental Protocols

Method A: High-Resolution Mass Spectrometry (MS/MS)

While parent mass is identical, fragmentation patterns (MS/MS) reveal the substituent connectivity.

- Instrument: Q-TOF or Orbitrap.
- Mode: ESI Positive, Collision Energy (CE) 20-35 eV.

Diagnostic Fragmentation:

- Target (Ring-Cyclopropyl): The cyclopropyl group on the piperidine nitrogen is prone to radical loss or ring opening. Look for a characteristic fragment at m/z ~110-112 (loss of exocyclic N-methylamine fragment) retaining the cyclopropyl-piperidine core.
- Alternative (Ring-Methyl): The N-methyl piperidine core is extremely stable and typically generates a dominant m/z 98 fragment (N-methylpiperidinylium cation) after losing the exocyclic amine chain.

Method B: Definitive NMR Spectroscopy (The Gold Standard)

This is the only self-validating method. The chemical shift of the methyl group and the cyclopropyl methine proton are distinct.

Sample Preparation:

- Dissolve 5-10 mg in 600 μ L CDCl₃ (Chloroform-d).
- Note: Avoid DMSO-d₆ if possible, as solvent viscosity broadens the subtle coupling of the cyclopropyl protons.

Key Spectral Markers (Comparison Table):

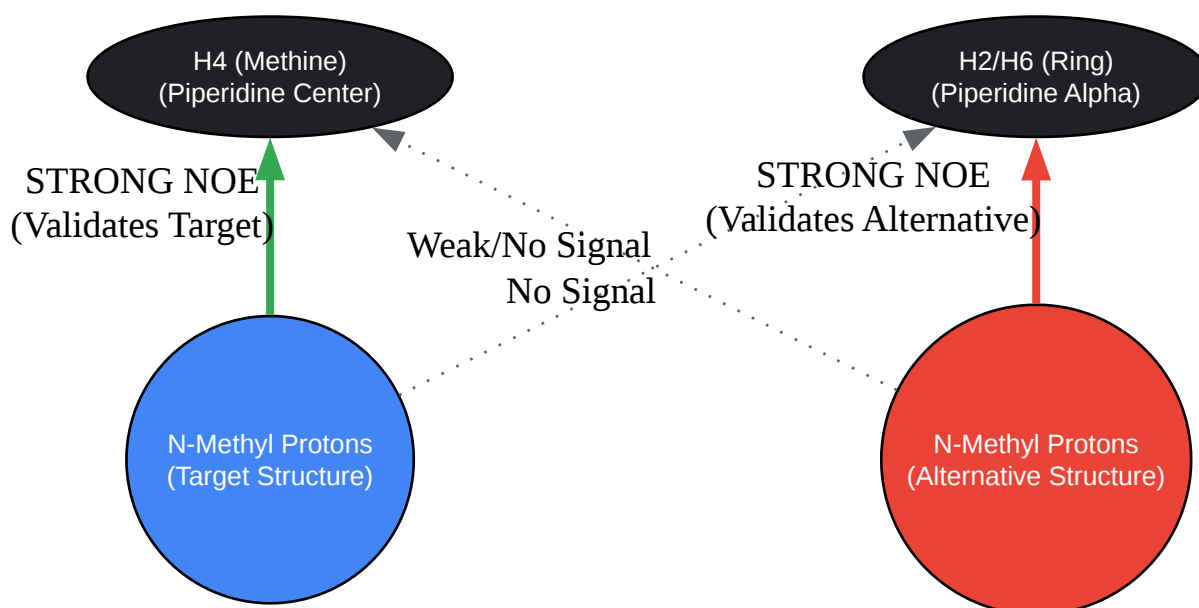
Signal	Target: 1-cyclopropyl-N-methyl...	Alternative: N-cyclopropyl-1-methyl...	Causality / Logic
N-Methyl ()	~2.45 ppm (Singlet)	~2.25 ppm (Singlet)	Methyl on a secondary amine (exocyclic) is less shielded than methyl on a tertiary ring amine.
Cyclopropyl CH ()	~1.60 ppm (Multiplet)	~2.10 ppm (Multiplet)	The ring nitrogen (N1) is more electron-rich, shielding the attached cyclopropyl proton more than the exocyclic amine.
H4 Methine ()	~2.50 ppm	~2.65 ppm	The substituent directly attached to N4 influences the shift of the piperidine H4 proton.
NOESY Correlation	N-Me H4	N-Me H2/H6	The "Smoking Gun": Spatial proximity defines the structure.

The "Smoking Gun" Experiment: 2D NOESY

To objectively validate the structure, you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This correlates protons that are close in space ($<5 \text{ \AA}$), regardless of bond connectivity.

NOESY Correlation Diagram

The following diagram illustrates the specific NOE signals that confirm the Target structure versus the Alternative.



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Figure 2: Expected NOE correlations. In the Target (1-cyclopropyl-N-methyl...), the Methyl group is exocyclic and sits close to the H4 proton. In the Alternative, the Methyl is on the ring and sits close to H2/H6.

Synthesis & Impurity Context

Understanding the synthesis origin helps predict which alternative is present.

- Reductive Amination Route: Reaction of 1-cyclopropylpiperidin-4-one with methylamine.
 - Risk:[2] If the starting material contains 1-methylpiperidin-4-one (impurity), you will generate the "Alternative" isomer.
 - Validation: The Target structure relies heavily on the purity of the 1-cyclopropylpiperidin-4-one precursor.
- Nucleophilic Substitution Route: Reaction of 1-cyclopropyl-4-chloropiperidine with methylamine.
 - Risk:[2] Low. This route is more regiospecific but lower yielding.

References

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Sources

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- 2. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Structural Elucidation Guide: 1-Cyclopropyl-N-methylpiperidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2818368/docs#structural-elucidation-guide-1-cyclopropyl-n-methylpiperidin-4-amine>]

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